

Application Note: Formulation of Sustained-Release Thiocolchicoside (10-Thio-Colchicoside) Matrix Tablets

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Compound of Interest

Compound Name: Colchicoside, 10-thio-

CAS No.: 602-41-5

Cat. No.: B1682803

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Executive Summary & Scientific Rationale

Thiocolchicoside (TCC), chemically known as 10-thiocolchicoside, is a semi-synthetic sulfurated derivative of colchicoside. It acts as a competitive antagonist of GABA-A and glycine receptors, providing centrally acting muscle relaxant properties.^[1]

The Case for Sustained Release (SR)

While effective, immediate-release (IR) TCC presents significant pharmacokinetic challenges that justify the development of a Sustained Release (SR) formulation:

- **Short Half-Life:** TCC has a plasma elimination half-life of approximately 2.5 to 5 hours.
- **Dosing Frequency:** Standard therapy requires 4mg or 8mg doses administered 2–3 times daily.
- **Clinical Consequence:** The "peak-and-trough" plasma profile of IR tablets can lead to fluctuating therapeutic effects. An SR matrix tablet (typically 16mg OD or BID) smooths these fluctuations, improves patient compliance, and maintains the drug within the therapeutic window for 12–24 hours.

Regulatory Note (E-E-A-T): Researchers must be aware that the European Medicines Agency (EMA) has restricted systemic TCC use due to the potential aneuploidogenic effects of its metabolite (M2). However, SR formulations remain highly relevant in non-EU markets (e.g., India) and for short-term acute spasm management where compliance is critical.

Pre-Formulation Characterization[2]

Before formulation, the API must be characterized to ensure matrix compatibility.

Parameter	Specification	Formulation Impact
Appearance	Yellow, crystalline powder	Photosensitive; requires opaque coating or light-protected processing.
Solubility	Soluble in water; Soluble in Ethanol	High Risk: High water solubility leads to "burst release." High-viscosity polymers (HPMC K100M) are required to retard initial release.
λ Max	259 nm / 370 nm	Detection wavelength for HPLC validation.
Flow Properties	Poor (Angle of Repose > 35°)	Decision: Direct compression is risky. Wet Granulation is the chosen protocol to ensure content uniformity.

Formulation Strategy: The Hydrophilic Matrix

We will utilize a Hydrophilic Matrix System using Hydroxypropyl Methylcellulose (HPMC).[2] This is the industry standard for soluble drugs like TCC.

Mechanism of Action

- Wetting: Gastric fluid contacts the tablet.
- Hydration: HPMC polymer chains hydrate and relax.

- Gelation: A viscous gel layer forms on the tablet surface.
- Diffusion/Erosion: The soluble drug diffuses through the gel layer.[3] As the gel erodes, more drug is exposed.

Formulation Composition (Batch Size: 1000 Tablets)

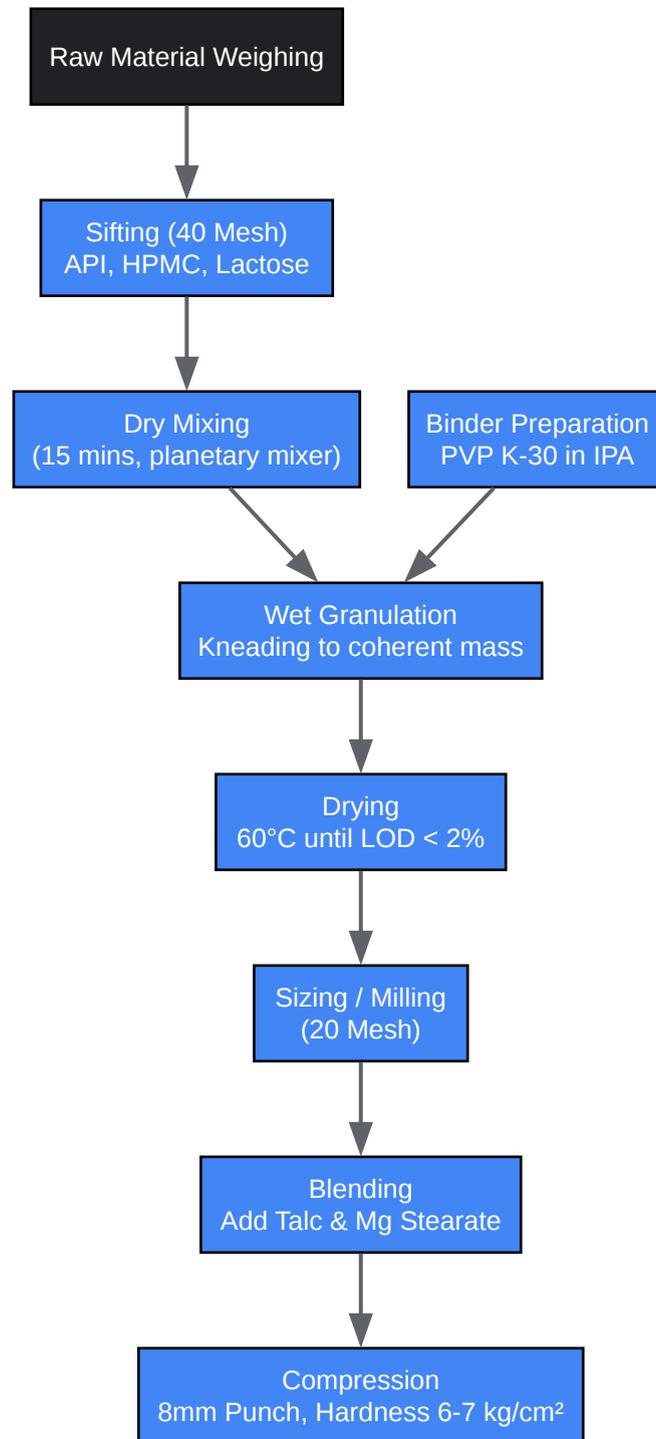
Ingredient	Function	Qty per Tablet (mg)	Total (g)
Thiocolchicoside	Active API	16.00	16.0
HPMC K100M	Release Retardant (High Viscosity)	65.00	65.0
HPMC K15M	Release Retardant (Med Viscosity)	20.00	20.0
Lactose Monohydrate	Diluent / Pore Former	45.00	45.0
PVP K-30	Binder	4.00	4.0
Isopropyl Alcohol	Granulating Solvent	q.s.	--
Talc	Glidant	2.00	2.0
Magnesium Stearate	Lubricant	2.00	2.0
Total Weight	154.00 mg	154.0 g	

Rationale: A blend of K100M and K15M allows fine-tuning of the release profile. Lactose acts as a channeling agent to facilitate diffusion.

Experimental Protocol: Manufacturing (Wet Granulation)

This protocol ensures content uniformity, which is critical for low-dose (16mg) potent drugs.

Workflow Visualization



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Figure 1: Wet granulation workflow optimized for Thiocolchicoside SR tablets.

Step-by-Step Procedure

- Sifting: Pass Thiocolchicoside, HPMC K100M, HPMC K15M, and Lactose through a #40 mesh sieve to break lumps.
- Dry Mixing: Transfer sifted materials to a planetary mixer or Rapid Mixer Granulator (RMG). Mix for 15 minutes at slow speed.
- Binder Preparation: Dissolve PVP K-30 in Isopropyl Alcohol (IPA) to form a clear solution. Note: Non-aqueous granulation is preferred here to prevent premature gelling of HPMC.
- Granulation: Slowly add the binder solution to the powder mix while kneading. Continue until a "damp snow" consistency is achieved.
- Drying: Spread granules on trays. Dry at 50°C–60°C.
 - Critical Control Point: Dry until Loss on Drying (LOD) is 1.5% – 2.0%. Excess moisture degrades the API; too dry leads to capping.
- Sizing: Pass dried granules through a #20 mesh sieve.
- Lubrication: Sift Talc and Magnesium Stearate through #60 mesh. Add to granules and blend for 5 minutes (do not over-blend, or hardness will suffer).
- Compression: Compress using 8mm concave punches. Target hardness: 6–8 kg/cm².

Analytical Validation Protocols

To validate the sustained release performance, we utilize HPLC and Dissolution testing.

A. HPLC Assay Method[2][5][6][7][8][9]

- Column: C18 (250 x 4.6 mm, 5µm)[4]
- Mobile Phase: Acetonitrile : Phosphate Buffer pH 3.5 (40:60 v/v)
- Flow Rate: 1.0 mL/min[5][6][7][4]
- Wavelength: 259 nm[1][8]
- Injection Volume: 20 µL

B. In-Vitro Dissolution Protocol

This is the "Self-Validating" step. The release profile must meet specific acceptance criteria.

- Apparatus: USP Type II (Paddle)
- Speed: 100 RPM[9][10]
- Temperature: 37 ± 0.5°C
- Medium:
 - 0-2 Hours: 0.1N HCl (900 mL) - Mimics stomach.
 - 2-12 Hours: Phosphate Buffer pH 6.8 (900 mL) - Mimics intestine.

Acceptance Criteria (Target):

Time (hrs)	Cumulative % Release	Logic
1	10% – 20%	Prevent dose dumping.
4	35% – 55%	Steady maintenance.
8	60% – 80%	Continued diffusion.

| 12 | > 85% | Complete bioavailability.[11] |

Release Mechanism Logic



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Figure 2: Mechanism of drug release from HPMC hydrophilic matrix.

Data Analysis & Kinetic Modeling

To confirm the formulation is truly "Sustained Release," fit the dissolution data into the following kinetic models:

- Zero Order:

(Ideal constant release).

- Higuchi Model:

(Diffusion controlled).

- Korsmeyer-Peppas:

- If

: Fickian diffusion.

- If

: Non-Fickian (Anomalous) transport (Diffusion + Erosion).

- Target: For HPMC matrices, we typically aim for Anomalous transport (

).

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